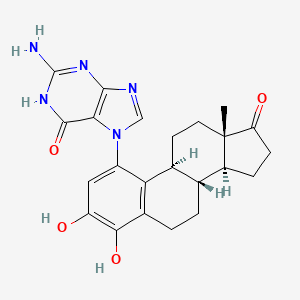

4-Hydroxyœstrone 1-N7-Guanine

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Hydroxy Estrone 1-N7-Guanine has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.

Medicine: Investigated for its potential neuroprotective effects against oxidative damage in neuronal cells.

Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxy Estrone 1-N7-Guanine is neuronal cells . It is an endogenous estrogen metabolite that has been found to have a strong neuroprotective effect against oxidative neurotoxicity .

Mode of Action

4-Hydroxy Estrone 1-N7-Guanine interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This process is mediated by SIRT1, a protein that deacetylates p53 .

Biochemical Pathways

The main metabolic pathway involved in the action of 4-Hydroxy Estrone 1-N7-Guanine is estrogen 4-hydroxylation, which occurs in the central nervous system . This pathway is crucial for the compound’s neuroprotective effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 43548 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 4-Hydroxy Estrone 1-N7-Guanine is a strong protective effect against oxidative neuronal damage . This effect is stronger than that of 17β-estradiol, another endogenous estrogen . The compound also protects against kainic acid-induced hippocampal oxidative damage in rats .

Action Environment

The action of 4-Hydroxy Estrone 1-N7-Guanine can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate, an excitatory neurotransmitter, can induce cellular oxidative stress . This oxidative stress can enhance the neuroprotective effects of 4-Hydroxy Estrone 1-N7-Guanine . .

Analyse Biochimique

Cellular Effects

4-Hydroxy Estrone 1-N7-Guanine has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats . The compound influences cell function by increasing the cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy Estrone 1-N7-Guanine involves its interaction with p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor. It is involved in preventing cancer . The compound increases the cytoplasmic translocation of p53, which is mediated by SIRT1 .

Temporal Effects in Laboratory Settings

It is known that the compound is solid at room temperature and has a predicted melting point of 346.12 °C and a predicted boiling point of 785.85 °C .

Metabolic Pathways

4-Hydroxy Estrone 1-N7-Guanine is involved in the metabolic pathway of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system

Méthodes De Préparation

The synthesis of 4-Hydroxy Estrone 1-N7-Guanine involves multiple steps, starting from estrone. The synthetic route typically includes hydroxylation and subsequent coupling with guanine. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Analyse Des Réactions Chimiques

4-Hydroxy Estrone 1-N7-Guanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones, which are reactive and can form DNA adducts.

Reduction: This reaction can convert the compound into less reactive forms.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-Hydroxy Estrone 1-N7-Guanine is unique due to its specific structure and reactivity. Similar compounds include:

4-Hydroxy Estrone 1-N3-Adenine: Another estrogen-DNA adduct with similar properties but different molecular targets.

2-Hydroxy Estrone 6-N3-Adenine: A related compound with distinct reactivity and biological effects. These compounds share structural similarities but differ in their specific interactions and biological impacts.

Propriétés

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGOOJJEWNDMR-MQGMTOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432431 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-92-1 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.